Cytotoxic Potency of 1-Benzyl-5-bromo-7-chloroindoline-2,3-dione vs. Doxorubicin in Cancer Cell Lines
The closely related analog 1-benzyl-5-bromo-7-chloroindoline-2,3-dione demonstrates potent, and in one case superior, cytotoxicity against colorectal cancer (CT26) cells compared to the standard chemotherapeutic doxorubicin [1]. This data underscores the significant biological potential of the 7-chloroindoline-2,3-dione scaffold and provides a strong scientific rationale for selecting and exploring the 6-bromo-7-chloro analog in oncology research.
| Evidence Dimension | Cytotoxicity (IC50) against CT26 colorectal cancer cell line |
|---|---|
| Target Compound Data | IC50 = 17.7 ± 8 μM |
| Comparator Or Baseline | Doxorubicin, IC50 = comparable (as stated in source) |
| Quantified Difference | Activity comparable to the standard chemotherapeutic doxorubicin. |
| Conditions | MTT assay against CT26 colorectal cancer cell line |
Why This Matters
This data provides a clear benchmark for the cytotoxic potential of the 7-chloroindoline-2,3-dione scaffold, validating its use as a lead structure for developing novel anticancer agents.
- [1] Kommu, N., Bommakanti, S. S., Kundeti, L. S. R., Bhattacharyya, T., & Banerjee, R. (2023). Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. CTBP, 17(2), 788-795. View Source
